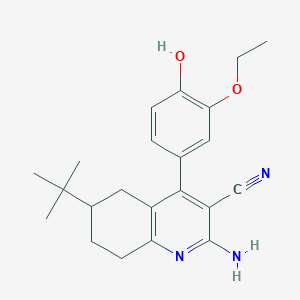![molecular formula C10H21NO3 B12994620 1-{[Bis(2-hydroxyethyl)amino]methyl}cyclopentan-1-ol](/img/structure/B12994620.png)
1-{[Bis(2-hydroxyethyl)amino]methyl}cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[Bis(2-hydroxyethyl)amino]methyl}cyclopentan-1-ol is a chemical compound that features a cyclopentane ring substituted with a bis(2-hydroxyethyl)amino group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[Bis(2-hydroxyethyl)amino]methyl}cyclopentan-1-ol typically involves the reaction of cyclopentanone with bis(2-hydroxyethyl)amine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol and a temperature range of 30-35°C. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of solvent-free conditions and the use of green chemistry principles can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1-{[Bis(2-hydroxyethyl)amino]methyl}cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The imine intermediate can be reduced to form the final amine product.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of this compound.
Substitution: Formation of ethers or esters depending on the substituent used.
Scientific Research Applications
1-{[Bis(2-hydroxyethyl)amino]methyl}cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays and studies involving enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials[][3].
Mechanism of Action
The mechanism of action of 1-{[Bis(2-hydroxyethyl)amino]methyl}cyclopentan-1-ol involves its interaction with specific molecular targets. The compound’s hydroxyl and amino groups can form hydrogen bonds and coordinate with metal ions, making it a potential chelating agent. Additionally, its structural features allow it to participate in various biochemical pathways, influencing enzyme activity and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Bis(2-hydroxyethyl)amino-tris(hydroxymethyl)methane (Bis-Tris): A similar compound used as a buffering agent in biochemical applications.
N,N-Bis(2-hydroxyethyl)amino-2-propanol: Another compound with similar structural features used in various chemical reactions.
Uniqueness
1-{[Bis(2-hydroxyethyl)amino]methyl}cyclopentan-1-ol is unique due to its cyclopentane ring, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C10H21NO3 |
|---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
1-[[bis(2-hydroxyethyl)amino]methyl]cyclopentan-1-ol |
InChI |
InChI=1S/C10H21NO3/c12-7-5-11(6-8-13)9-10(14)3-1-2-4-10/h12-14H,1-9H2 |
InChI Key |
PNPDUEYFCXOPLG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CN(CCO)CCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


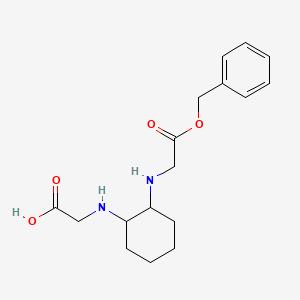
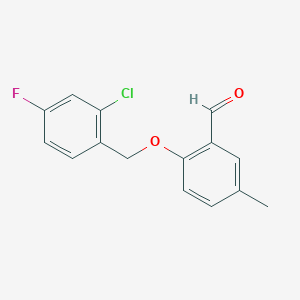
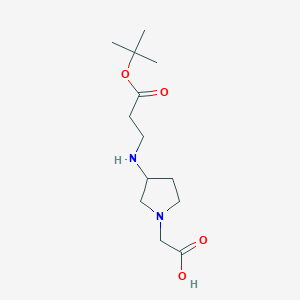
![tert-Butyl (1R,2R,5S)-2-(hydroxymethyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12994557.png)
![4-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B12994565.png)
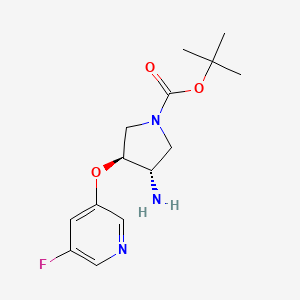
![7-Bromo-2,4a,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B12994588.png)
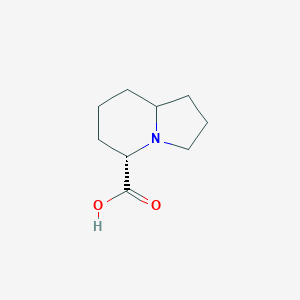
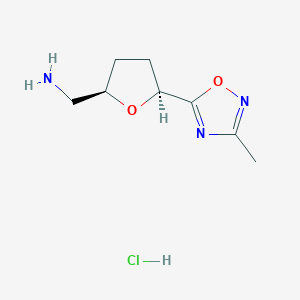
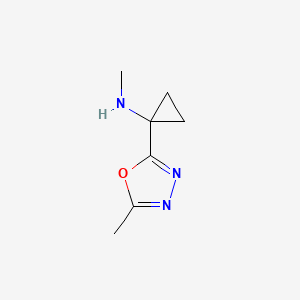
![(1R,6R,7S)-7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane](/img/structure/B12994622.png)
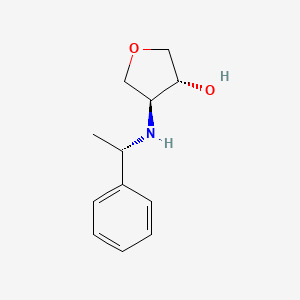
![2-Chloro-4-fluorodibenzo[b,d]furan](/img/structure/B12994635.png)
